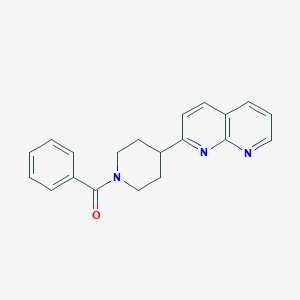![molecular formula C15H18N6S B12245755 2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12245755.png)
2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring, a piperazine ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring:
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Formation of the benzothiazole ring: This can be synthesized by cyclizing 2-aminothiophenol with carboxylic acids or their derivatives.
Chemical Reactions Analysis
2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with various molecular targets. For example, in its anticancer activity, the compound may bind to and inhibit enzymes involved in cell proliferation, such as aromatase . The triazole ring can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole include other triazole-containing heterocycles, such as:
1,2,4-Triazole derivatives: These compounds also exhibit a range of biological activities, including anticancer and antimicrobial properties.
Benzothiazole derivatives: These compounds are known for their antimicrobial and anti-inflammatory activities.
Piperazine derivatives: These compounds are widely used in medicinal chemistry for their central nervous system activities.
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which may confer a unique spectrum of biological activities and pharmacokinetic properties .
Properties
Molecular Formula |
C15H18N6S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H18N6S/c1-2-4-14-13(3-1)17-15(22-14)20-10-7-19(8-11-20)9-12-21-6-5-16-18-21/h1-6H,7-12H2 |
InChI Key |
UPMZTRKHCSFUOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=N2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12245673.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B12245674.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone](/img/structure/B12245683.png)
![2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B12245690.png)
![4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12245707.png)
![2-(benzyloxy)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B12245713.png)
![3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B12245719.png)
![11-[(2-Chloro-6-fluorophenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12245730.png)

![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B12245748.png)
![5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine](/img/structure/B12245750.png)
![6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12245751.png)
![1-(3-Bromophenyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12245762.png)
![6-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B12245771.png)
